molecular formula C12H9NO3 B092367 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione CAS No. 1082-85-5

1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione

Cat. No. B092367
CAS RN: 1082-85-5
M. Wt: 215.2 g/mol
InChI Key: ISGBKWSEHGAUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. These compounds have been found to exhibit a range of biological activities, which makes them of significant interest in medicinal chemistry and drug discovery.

Synthesis Analysis

The synthesis of 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione derivatives has been reported to be both economical and efficient. A one-pot synthesis method has been developed to produce these derivatives in satisfactory yields by reacting 1-(4-acetylphenyl)-pyrrole-2,5-diones with phenols or aromatic alcohols . This method is advantageous due to its simplicity and the high yields of the desired products.

Molecular Structure Analysis

The molecular structures of the synthesized derivatives have been confirmed using various spectroscopic techniques. These include infrared spectroscopy, nuclear magnetic resonance (NMR), including both 1D and 2D NMR (HSQC, HMBC), and high-resolution mass spectrometry (ESI – HRMS) . These analytical methods ensure the accurate identification of the synthesized compounds.

Chemical Reactions Analysis

The derivatives of 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione have been further modified through various chemical reactions. For instance, acetyl and iodo derivatives have been synthesized using acetic acid and polyphosphoric acid or iodine and anhydrous sodium carbonate, respectively . These reactions expand the chemical diversity and potential applications of the pyrrole-2,5-dione derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds have been characterized thoroughly. This includes their spectroscopic profiles and elemental analysis, which are essential for understanding their reactivity and stability. The compounds have also been evaluated for their biological activities, such as antioxidant properties, DNA damage protection, and cytotoxicity against cancer cell lines .

Relevant Case Studies

Several derivatives of 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione have been studied for their biological activities. Compounds with aryloxy groups have shown significant inhibitory antioxidant activity and protective effects against DNA damage induced by bleomycin. Additionally, in-vitro cytotoxic activity evaluations have been performed against four cancer cell lines, with some compounds exhibiting promising results when compared to the standard anticancer drug 5-Fluorouracil .

Scientific Research Applications

  • Synthesis of Derivatives for Potential Drug Applications : Patel et al. (2013) and (2014) demonstrated the synthesis of 1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-diones, which showed high inhibitory antioxidant activity and protective effects against DNA damage. These compounds also exhibited cytotoxic activity against cancer cell lines, suggesting potential applications in cancer therapy (Patel et al., 2013) (Patel et al., 2014).

  • Corrosion Inhibition : Zarrouk et al. (2015) investigated the use of 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors for carbon steel in hydrochloric acid medium. Their studies found these derivatives to be effective, with the adsorption process being mainly controlled by chemisorption (Zarrouk et al., 2015).

  • Antiproliferative Activity : Rdwan (2020) synthesized chalcone-imide derivatives based on 1-(4-Acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione, showing significant antiproliferative effects on human liver and breast cancer cells. This suggests its potential application in the development of new cancer treatments (Rdwan, 2020).

  • GABA-Transaminase Inhibitory Activity : Patel et al. (2013) studied the inhibitory activity of 1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives on GABA-transaminase, a potential application in the development of anticonvulsants (Patel et al., 2013).

  • Synthesis of Chalcones : Patel et al. (2012) explored the synthesis of chalcones from 1-(4-Acetylphenyl)-3,4-dibromo-1H-pyrrole-2,5-dione, which could have applications in various chemical syntheses and pharmaceuticals (Patel et al., 2012).

  • PGE(2) Production Inhibition : Moon et al. (2010) synthesized derivatives of 1H-pyrrole-2,5-dione for evaluating their inhibitory activities on PGE(2) production, suggesting potential anti-inflammatory applications (Moon et al., 2010).

properties

IUPAC Name

1-(4-acetylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12(13)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGBKWSEHGAUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148462
Record name 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione

CAS RN

1082-85-5
Record name N-(4-Acetylphenyl)maleimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Acetylphenyl)maleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1082-85-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-acetylphenyl)-1H-pyrrole-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.824
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(4-Acetylphenyl)maleimide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPX4Y26HKM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In dimethylacetamide, 98 g of maleic anhydride was reacted with 135 g of p-aminoacetophenone at 140° C. for 4 hours. After the reaction, methyl alcohol was added to the reaction solution to precipitate a solid. The precipitate was recovered by filtration and dried in vacuo to obtain 139 g (a yield of 65%) of p-maleimidoacetophenone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step Two
Quantity
135 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione
Reactant of Route 2
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione
Reactant of Route 3
Reactant of Route 3
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione
Reactant of Route 4
Reactant of Route 4
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione
Reactant of Route 5
Reactant of Route 5
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione
Reactant of Route 6
1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.